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Introduction to E163 Protein
The E163 protein is a secreted chemokine-binding protein encoded by the ectromelia virus, the

causative agent of mousepox.[1] This protein plays a crucial role in the virus's strategy to

evade the host's immune system. E163 functions by binding to chemokines, which are

signaling proteins that guide the migration of immune cells to sites of inflammation or infection.

Specifically, E163 binds to the glycosaminoglycan (GAG)-binding domain of chemokines.[1]

Furthermore, E163 can also interact with GAGs on the cell surface, effectively competing with

chemokines and preventing the formation of a chemotactic gradient.[1] This disruption of

chemokine signaling inhibits the recruitment of immune cells, thereby dampening the host's

inflammatory response and aiding viral propagation. The development of specific antibodies

against the E163 protein is essential for studying its function, detecting the virus, and

developing potential therapeutic interventions.

Custom Antibody Development Workflow for E163
The generation of high-quality antibodies specific to the E163 protein is a multi-step process

that requires careful planning and execution. The general workflow involves antigen design,

immunization of a host species, screening for antigen-specific antibodies, and finally,

production and purification.[2] Both monoclonal and polyclonal antibodies can be developed,

with monoclonal antibodies offering high specificity to a single epitope and recombinant

methods ensuring high batch-to-batch consistency.
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Caption: Workflow for custom anti-E163 antibody development.

E163 Protein Mechanism of Action
The E163 protein from ectromelia virus modulates the host immune response by interfering

with the chemokine signaling pathway at the level of glycosaminoglycan (GAG) interaction.

This diagram illustrates the competitive inhibition mechanism employed by E163.
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Caption: E163 protein's disruption of chemokine signaling.

Experimental Protocols
The following are detailed protocols for the detection and quantification of the E163 protein

using the developed specific antibodies.
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Western Blotting Protocol
Western blotting is used to detect the E163 protein in a complex mixture, such as cell lysate or

tissue homogenate.[3] The protocol involves separating proteins by size via gel

electrophoresis, transferring them to a membrane, and then detecting the target protein using

the anti-E163 antibody.[4][5]

Materials:

Cell lysate or sample containing E163

SDS-PAGE gels

Running buffer (Tris/Glycine/SDS)

Transfer buffer (Tris/Glycine/Methanol)[4]

PVDF or nitrocellulose membrane

Blocking buffer (5% non-fat dry milk or BSA in TBST)[3]

Primary antibody: Anti-E163 antibody

Secondary antibody: HRP-conjugated anti-host IgG[5]

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Chemiluminescent substrate[6]

Imaging system

Procedure:

Sample Preparation: Prepare cell lysates and determine protein concentration. Mix 20-40 µg

of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3][5]

Gel Electrophoresis: Load samples onto an SDS-PAGE gel. Run the gel until the dye front

reaches the bottom. The gel percentage should be chosen based on the molecular weight of

E163.[4]
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. This

can be done using a wet or semi-dry transfer system.[5]

Blocking: After transfer, wash the membrane with TBST and incubate it in blocking buffer for

1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]

[7]

Primary Antibody Incubation: Dilute the primary anti-E163 antibody in blocking buffer to its

optimal concentration. Incubate the membrane with the primary antibody overnight at 4°C or

for 1-2 hours at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each to remove

unbound primary antibody.[5]

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]

Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

Signal Detection: Incubate the membrane with a chemiluminescent substrate according to

the manufacturer's instructions.[4] Capture the signal using an imaging system.

Sandwich ELISA Protocol
A sandwich ELISA is a highly sensitive method for quantifying the E163 protein in samples like

serum, plasma, or cell culture supernatant. It utilizes two antibodies that bind to different

epitopes on the E163 protein.

Materials:

ELISA microplate

Coating buffer (e.g., carbonate-bicarbonate buffer)[8]

Capture antibody: Anti-E163 monoclonal/polyclonal antibody

Detection antibody: Biotinylated anti-E163 antibody

Methodological & Application (E163 Viral Protein)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.novusbio.com/support/support-by-application/western-blot/protocol.html
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.abcam.com/en-us/technical-resources/protocols/western-blot
https://www.novusbio.com/support/support-by-application/western-blot/protocol.html
https://www.novusbio.com/support/support-by-application/western-blot/protocol.html
https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-protocol
https://www.creative-proteomics.com/resource/enzyme-linked-immunosorbent-assay-elisa-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample or E163 protein standard

Blocking buffer (e.g., 1% BSA in PBS)[8]

Wash buffer (PBS with 0.05% Tween-20)

Streptavidin-HRP conjugate

TMB substrate solution

Stop solution (e.g., 1M H₂SO₄)[8]

Microplate reader

Procedure:

Plate Coating: Dilute the capture antibody in coating buffer (e.g., 1-10 µg/mL). Add 100 µL to

each well of the ELISA plate and incubate overnight at 4°C.[8]

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each

well and incubate for 1-2 hours at room temperature.[8]

Sample Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate

wells. Incubate for 2 hours at room temperature.

Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated

detection antibody to each well. Incubate for 1-2 hours at room temperature.

Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP

conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well.

Incubate for 15-30 minutes at room temperature in the dark until a blue color develops.[8]

Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue

to yellow.

Read Plate: Measure the absorbance at 450 nm using a microplate reader.
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Immunohistochemistry (IHC) Protocol
IHC is used to visualize the presence and location of the E163 protein within formalin-fixed,

paraffin-embedded (FFPE) tissue sections.

Materials:

FFPE tissue sections on slides

Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration.

[9][10]

Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)[11]

Hydrogen peroxide (3%) to block endogenous peroxidases.[9]

Blocking serum

Primary antibody: Anti-E163 antibody

Biotinylated secondary antibody

Streptavidin-HRP complex (SABC)

DAB substrate kit[11]

Hematoxylin for counterstaining[11]

Mounting medium

Procedure:

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by

a graded series of ethanol washes to rehydrate the tissue.[12]

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer

at 95-100°C for 10-20 minutes.[11]
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Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench

endogenous peroxidase activity.

Blocking: Wash with PBS. Apply blocking serum for 30 minutes at room temperature to block

non-specific binding sites.[10]

Primary Antibody Incubation: Apply the primary anti-E163 antibody diluted to its optimal

concentration. Incubate for 1 hour at 37°C or overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation: Wash with PBS. Apply the biotinylated secondary antibody

and incubate for 30 minutes at room temperature.

SABC Incubation: Wash with PBS. Apply the streptavidin-HRP complex and incubate for 30

minutes.[9]

Staining: Wash with PBS. Apply the DAB substrate solution and monitor for the development

of a brown stain (typically 2-10 minutes).[11]

Counterstaining: Rinse with water. Lightly counterstain the nuclei with hematoxylin.[12]

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and

xylene. Coverslip with mounting medium.[9]

Flow Cytometry Protocol
Flow cytometry can be used to detect E163 on the surface of infected cells or cells that have

been engineered to express the protein.

Materials:

Single-cell suspension (1 x 10⁶ cells per sample)

Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide).[13]

Fc block (optional, to reduce non-specific binding)

Primary antibody: Fluorochrome-conjugated anti-E163 antibody (or unconjugated primary +

fluorescent secondary)
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Fixable viability dye (optional, to exclude dead cells)

Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1 x 10⁷

cells/mL in ice-cold staining buffer.[13]

Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, incubate cells with

an Fc blocking reagent for 10-15 minutes at room temperature.[13]

Primary Antibody Staining: Aliquot 100 µL of cell suspension (1 x 10⁶ cells) into flow tubes.

Add the pre-titrated amount of fluorochrome-conjugated anti-E163 antibody.

Incubation: Incubate for 20-30 minutes at 4°C in the dark.[14][15]

Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5

minutes. Discard the supernatant. Repeat this wash step twice.[13]

(If using an unconjugated primary): Resuspend the cell pellet in 100 µL of staining buffer

containing the appropriate fluorochrome-conjugated secondary antibody. Incubate for 20-30

minutes at 4°C in the dark, then repeat the washing step (Step 5).[15]

Final Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer.

Data Acquisition: Analyze the samples on a flow cytometer.

Data Presentation
Clear and structured presentation of quantitative data is critical for interpretation and

comparison.

Table 1: Representative Sandwich ELISA Data for E163 Quantification
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E163 Std.
(pg/mL)

Absorbance
(450 nm) - Rep
1

Absorbance
(450 nm) - Rep
2

Mean
Absorbance

CV (%)

2000 2.154 2.201 2.178 1.5

1000 1.689 1.711 1.700 0.9

500 1.105 1.095 1.100 0.6

250 0.650 0.672 0.661 2.3

125 0.388 0.396 0.392 1.4

62.5 0.211 0.205 0.208 2.0

31.25 0.145 0.151 0.148 2.9

0 (Blank) 0.058 0.060 0.059 2.4

Sample A 0.876 0.890 0.883 1.1

Sample B 0.451 0.443 0.447 1.3

Table 2: Western Blot Densitometry Analysis of E163 Expression

Methodological & Application (E163 Viral Protein)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample ID Treatment

E163 Band
Intensity
(Arbitrary
Units)

Loading
Control (e.g.,
GAPDH)
Intensity

Normalized
E163
Expression

1
Control

(Uninfected)
0 45,890 0.00

2
ECTV Infected

(12h)
15,234 46,112 0.33

3
ECTV Infected

(24h)
38,910 45,550 0.85

4
ECTV Infected

(48h)
55,123 45,980 1.20

5

E163-

Transfected

Cells

68,450 46,300 1.48

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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